The Ionizable Aminolipid "Lipid 10": A Technical Guide to its Structure and Function in Drug Delivery
The Ionizable Aminolipid "Lipid 10": A Technical Guide to its Structure and Function in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid 10, also known as EA-PIP, is a novel ionizable aminolipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for advanced drug delivery systems, particularly for nucleic acid-based therapeutics. Its unique chemical structure, featuring a methylpiperazine headgroup, a central tertiary amine, and two polyunsaturated C20 tails, imparts pH-responsive properties essential for efficient encapsulation of therapeutic payloads and their subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the structure of Lipid 10, supported by physicochemical data, and details the experimental protocols for its characterization and formulation into LNPs. Furthermore, it visualizes the key mechanistic pathway of LNP-mediated cellular delivery and endosomal escape.
Chemical Structure and Physicochemical Properties of Lipid 10
Lipid 10 is chemically defined as 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester.[1][2] Its structure is characterized by a hydrophilic head containing a methylpiperazine moiety and a hydrophobic region composed of two identical linoleyl (C18:2) tails. The presence of three amine groups—two tertiary amines within the piperazine (B1678402) ring and the linker, and one secondary amine—allows for a pH-dependent positive charge, which is crucial for its function in LNPs.[1][3]
Structural Features
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Headgroup: The 4-methylpiperazine headgroup is a key feature that influences the pKa of the lipid and its interaction with the aqueous environment.
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Linker: An ester linkage connects the headgroup to the hydrophobic tails via an ethanolamine (B43304) bridge.
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Tails: Two polyunsaturated C20 tails, specifically linoleyl chains, provide the lipid with a fluid and flexible hydrophobic domain.[1][3]
Physicochemical Data
The following table summarizes the key quantitative data for Lipid 10.
| Property | Value | Reference |
| Chemical Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [1][2] |
| Synonym | EA-PIP | [1][2] |
| CAS Number | 2430034-02-7 | [1][2] |
| Molecular Formula | C46H85N3O2 | [1][2] |
| Molecular Weight | 712.2 g/mol | [1][2] |
| pKa | 6.2 - 6.5 | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in methyl acetate | [1][2] |
Experimental Protocols
Representative Synthesis of Lipid 10
While the specific, proprietary synthesis protocol for Lipid 10 is not publicly available, a representative multi-step synthesis can be proposed based on the general synthesis of piperazine-based ionizable lipids.[4][5] This typically involves the sequential reaction of a piperazine-containing precursor with the appropriate lipid tails.
Workflow for the Synthesis of Piperazine-based Ionizable Lipids
Caption: A representative workflow for the synthesis of piperazine-based ionizable lipids like Lipid 10.
Methodology:
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Amide Coupling: A protected piperazine derivative is reacted with a Boc-protected amino acid (e.g., Boc-β-alanine) in the presence of a coupling agent to form an amide bond.
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Deprotection: The Boc protecting group is removed under acidic conditions to expose a primary amine.
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Reductive Amination: The deprotected intermediate is then reacted with two equivalents of an aldehyde derivative of the lipid tail (e.g., linoleyl aldehyde) via reductive amination to attach the hydrophobic chains.
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Purification: The final product is purified using column chromatography to yield Lipid 10.
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Characterization: The structure and purity of the synthesized Lipid 10 are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization of Lipid 10 by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Proton NMR is used to confirm the presence of key structural motifs, such as the protons on the piperazine ring, the methyl group, the ester linkage, the unsaturated bonds in the lipid tails, and the terminal methyl groups of the tails. The integration of the signals can be used to confirm the ratio of these protons.
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¹³C NMR: Carbon-13 NMR provides detailed information on the carbon skeleton of the molecule, confirming the presence of carbonyl carbons from the ester, sp² carbons from the double bonds, and the various aliphatic carbons in the headgroup and tails.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the accurate molecular weight of Lipid 10, confirming its elemental composition.
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Tandem MS (MS/MS): Fragmentation analysis by MS/MS can be used to further confirm the structure by identifying characteristic fragment ions corresponding to the loss of the headgroup or the lipid tails.
Formulation of Lipid Nanoparticles (LNPs) with Lipid 10
A common method for preparing LNPs is through microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an aqueous solution containing the nucleic acid payload.[3]
Typical LNP Formulation Protocol:
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Preparation of Lipid Stock Solution: Lipid 10, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]
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Preparation of Aqueous Phase: The nucleic acid (e.g., siRNA, mRNA) is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-4).
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Microfluidic Mixing: The lipid-ethanol solution and the aqueous nucleic acid solution are pumped through a microfluidic device at a controlled flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase) to induce the self-assembly of LNPs.
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Dialysis and Concentration: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, leading to the neutralization of Lipid 10 on the LNP surface. The LNPs can then be concentrated if necessary.
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Characterization of LNPs: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mechanism of Action in Drug Delivery
The function of Lipid 10 within an LNP is critically dependent on its ionizable nature. At the acidic pH used during formulation, the amine groups of Lipid 10 are protonated, allowing for the electrostatic complexation of the negatively charged nucleic acid payload. Upon administration and circulation at physiological pH (~7.4), the surface of the LNP becomes largely neutral, which reduces non-specific interactions with biological components and enhances stability.
Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates Lipid 10 again, leading to a net positive charge on the LNP. These cationic lipids can then interact with the anionic lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.[1][7][]
Visualization of LNP Cellular Uptake and Endosomal Escape
The following diagram illustrates the key steps in the delivery of a therapeutic payload by a Lipid 10-containing LNP.
Caption: The cellular delivery pathway of a Lipid 10-containing LNP, from endocytosis to payload release.
Conclusion
Lipid 10 represents a significant advancement in the design of ionizable lipids for drug delivery. Its well-defined structure, with a pH-responsive piperazine headgroup and unsaturated lipid tails, enables the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acid-based therapeutics. The detailed understanding of its physicochemical properties and its mechanism of action is crucial for the rational design of next-generation LNP-based medicines. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and formulation of Lipid 10, facilitating further research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
